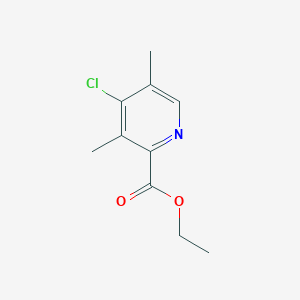

Ethyl 4-chloro-3,5-dimethylpicolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-chloro-3,5-dimethylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)8(11)6(2)5-12-9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUELRMPWVNICQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(C(=C1C)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 4 Chloro 3,5 Dimethylpicolinate and Its Analogs

Direct Synthetic Routes to the Picolinate (B1231196) Core

The synthesis of the fundamental 3,5-dimethylpyridine-2-carboxylate structure is the initial major challenge. This requires the assembly of the pyridine (B92270) ring with the correct substitution pattern, which can be achieved through various classical and modern cyclization reactions, followed by the introduction of the ester functionality.

Cyclization Strategies for Pyridine Ring Formation

The construction of polysubstituted pyridine rings is a cornerstone of heterocyclic chemistry. Multicomponent reactions are particularly efficient, as they allow for the formation of several bonds in a single operation.

One of the most established methods is the Hantzsch Pyridine Synthesis . wikipedia.orgchemtube3d.com This reaction typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194), which must be subsequently oxidized to the aromatic pyridine ring. wikipedia.orgorganic-chemistry.org To achieve the 3,5-dimethylpicolinate core, modified substrates would be necessary, such as using a β-ketonitrile or a related species to introduce the precursor to the C-2 carboxyl group.

A more direct and versatile approach is the Bohlmann-Rahtz Pyridine Synthesis . wikipedia.orgorganic-chemistry.org This method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the substituted pyridine. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it directly produces the aromatic pyridine ring without a separate oxidation step. organic-chemistry.org By carefully selecting the enamine and ethynylketone precursors, a wide variety of substitution patterns can be achieved. Modern modifications of this reaction allow for one-pot procedures combining a 1,3-dicarbonyl compound, ammonia, and an alkynone, providing excellent regiochemical control. core.ac.uk

| Cyclization Strategy | Key Reactants | Key Features |

| Hantzsch Synthesis | Aldehyde, β-Ketoester (2 equiv.), Ammonia | Forms a 1,4-dihydropyridine intermediate; requires a subsequent oxidation step. wikipedia.orgorganic-chemistry.org |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynylketone | Directly yields the aromatic pyridine ring; versatile for various substitution patterns. organic-chemistry.orgjk-sci.com |

| Transition-Metal Catalysis | Alkynes, Nitriles | [2+2+2] Cycloaddition offers novel routes to highly functionalized pyridines. |

Esterification and Functional Group Introduction Protocols

Once the corresponding picolinic acid (e.g., 4-chloro-3,5-dimethylpyridine-2-carboxylic acid) is synthesized, the ethyl ester must be introduced. Several standard and advanced esterification protocols are available for this transformation.

The most traditional method is the Fischer-Speier Esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, ethanol) and a catalytic amount of a strong acid such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by removing the water formed as a byproduct. While effective for simple substrates, the harsh acidic conditions can be incompatible with more sensitive molecules.

For substrates that are labile to strong acids, milder methods are preferred. The Steglich Esterification utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). This reaction proceeds under neutral conditions at room temperature and is suitable for sterically hindered acids. The DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the alcohol.

Modern advancements in coupling agents have provided even more efficient alternatives. Reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can effectively promote esterification under mild conditions. researchgate.net DMTMM activates the carboxylic acid, allowing for a rapid and clean conversion to the corresponding ester, often in the presence of various functional groups. researchgate.net

| Esterification Method | Reagents | Conditions | Advantages |

| Fischer-Speier | Ethanol (B145695), H₂SO₄ (cat.) | Reflux | Inexpensive reagents, suitable for large scale. |

| Steglich | Ethanol, DCC, DMAP (cat.) | Room Temperature | Mild conditions, suitable for acid-sensitive substrates. |

| DMTMM Coupling | Ethanol, DMTMM, Base | Room Temperature | High efficiency, mild conditions, broad functional group tolerance. researchgate.net |

Strategic Chlorination of Picolinate Precursors

Introducing a chlorine atom specifically at the C-4 position of an electron-deficient pyridine ring is a non-trivial synthetic step that requires a regioselective strategy. Direct electrophilic chlorination is often difficult and unselective due to the deactivating effect of the ring nitrogen and the carboxylate group.

Regioselective Chlorination Techniques at the C-4 Position

To overcome the inherent lack of reactivity of the pyridine ring towards electrophiles, activation strategies are employed. One of the most powerful methods is the formation of a Pyridine N-oxide . The N-oxide functionality significantly alters the electronic properties of the ring, making the C-2 and C-4 positions susceptible to electrophilic attack. In the case of a 3,5-disubstituted pyridine N-oxide, the C-4 position becomes a prime target for halogenation. google.com

Nitration of 3,5-lutidine-N-oxide, for example, proceeds at the C-4 position. google.com A similar principle applies to chlorination. After the introduction of the chlorine atom, the N-oxide group can be removed through deoxygenation using reagents like phosphorus trichloride (B1173362) (PCl₃) to yield the desired 4-chloropyridine (B1293800) derivative.

Another advanced strategy involves the generation of a 3,4-pyridyne intermediate . This can be achieved from a 3-chloro-4-lithiated pyridine precursor. The subsequent addition of a nucleophile and an electrophile across the strained triple bond can lead to a difunctionalized pyridine. While complex, this method offers a pathway to C-4 functionalization. nih.gov

Chlorinating Agents and Reaction Conditions

The choice of chlorinating agent is highly dependent on the chosen synthetic strategy.

For the chlorination of pyridine N-oxides, reagents that can also facilitate rearrangement or subsequent deoxygenation are often used. Sulfuryl chloride (SO₂Cl₂) and phosphorus oxychloride (POCl₃) are commonly employed. researchgate.net When 3,5-disubstituted pyridine-N-oxides are treated with sulfuryl chloride, a mixture of chloro-isomers can be formed, including the desired 4-chloro derivative. researchgate.net Reaction conditions must be carefully optimized to maximize the yield of the target isomer.

In a different approach, if a C-4 position can be metalated (e.g., lithiated), a variety of electrophilic chlorine sources can be used to quench the anion. Reagents such as N-chlorosuccinimide (NCS) or hexachloroethane (B51795) provide a source of "Cl+" and are effective for this purpose under mild conditions.

| Chlorination Strategy | Substrate | Typical Chlorinating Agent(s) | Key Conditions |

| Via N-Oxide | 3,5-Dimethylpyridine-N-oxide | POCl₃, SO₂Cl₂ | Elevated temperatures. researchgate.net |

| Via Metalation | 4-Lithio-3,5-dimethylpyridine | N-Chlorosuccinimide (NCS) | Low temperature, inert atmosphere. |

| Vapor Phase | 3,5-Dimethylpyridine (B147111) | Cl₂ | High temperature (350-500 °C) |

Introduction and Functionalization of Methyl Groups on the Pyridine Ring

The placement of methyl groups at the C-3 and C-5 positions is crucial for the final structure. These groups can either be incorporated during the initial ring formation (e.g., via the Hantzsch or Bohlmann-Rahtz syntheses) or introduced onto a pre-formed pyridine ring through C-H activation methodologies.

Direct C-H methylation of pyridines has historically been challenging due to the low reactivity of the C-H bonds. However, recent advances have provided powerful catalytic solutions. A notable development is the rhodium-catalyzed methylation of pyridines at the C-3 and C-5 positions . rsc.orgnih.gov This method utilizes readily available reagents like formaldehyde (B43269) as the methyl source. nih.govresearchgate.net The reaction proceeds through a fascinating mechanism involving temporary dearomatization of the pyridine ring. The pyridine is activated by reduction, rendering it nucleophilic and capable of reacting with formaldehyde, ultimately leading to the installation of methyl groups at the meta positions. nih.gov

This catalytic approach is particularly powerful as it can achieve mono- or di-methylation at the C-3 and C-5 positions of C-4 functionalized pyridines. nih.gov This allows for the late-stage introduction of the required methyl groups onto a pyridine core that may already contain the chloro and ester functionalities, or their precursors.

| Methylation Method | Reagents & Catalyst | Selectivity | Mechanism |

| Catalytic C-H Methylation | Formaldehyde, Rhodium Catalyst | C-3 and C-5 positions | Temporary dearomatization and reduction. nih.govresearchgate.net |

| Incorporation during Cyclization | Substituted precursors (e.g., in Hantzsch synthesis) | Defined by starting materials | Ring formation |

Specific Methylation Strategies at C-3 and C-5 Positions

The introduction of methyl groups at the C-3 and C-5 positions of the pyridine ring is a key transformation in the synthesis of the target molecule. Traditional methods often require harsh conditions and may lack regioselectivity. Modern catalytic approaches offer milder and more precise alternatives.

One notable strategy is the rhodium-catalyzed C-3/5 methylation of pyridines through a process of temporary dearomatisation. nih.govacs.orgresearchgate.net This method utilizes readily available and inexpensive reagents like methanol (B129727) and formaldehyde as the methylating agents. The reaction proceeds by activating the pyridine ring towards nucleophilic attack through a reduction step, which is then followed by methylation. This approach is particularly advantageous as it allows for the direct methylation of the relatively unreactive C-3 and C-5 positions without the need for pre-installed directing groups. researchgate.net A proposed mechanism for this transformation involves the in-situ formation of a rhodium hydride species which reduces the pyridine to a dihydropyridine (B1217469) intermediate, rendering the C-3 and C-5 positions susceptible to methylation. nih.gov

The reaction conditions for this rhodium-catalyzed methylation are typically mild, making it compatible with a variety of functional groups. A general scheme for this transformation is presented below:

Table 1: Rhodium-Catalyzed C-3/5 Dimethylation of 4-Substituted Pyridines

| Entry | 4-Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | 4-Phenyl-3,5-dimethylpyridine | 85 |

| 2 | 4-Methoxyphenyl | 4-(4-Methoxyphenyl)-3,5-dimethylpyridine | 81 |

| 3 | 4-Chlorophenyl | 4-(4-Chlorophenyl)-3,5-dimethylpyridine | 75 |

Data synthesized from research on rhodium-catalyzed methylation of pyridines. nih.govresearchgate.net

While this methodology has been demonstrated on a range of 4-substituted pyridines, its application to a 4-chloro-substituted picolinate precursor would be a logical extension for the synthesis of Ethyl 4-chloro-3,5-dimethylpicolinate.

Precursors Incorporating Dimethyl Substitution

An alternative and often more convergent approach involves starting with a precursor that already contains the desired 3,5-dimethylpyridine core, also known as 3,5-lutidine. This strategy simplifies the synthetic route by avoiding the need for selective methylation of the pyridine ring. 3,5-Lutidine is a commercially available starting material and can also be synthesized through various methods.

One industrial method for the production of 3,5-lutidine involves the condensation of acrolein, formaldehyde, and ammonia. nih.gov A patented process describes the vapor-phase reaction of 2-methyl-1,5-pentanediamine with hydrogen over an oxide catalyst, such as alumina (B75360) or silica-alumina, at elevated temperatures (400-500 °C) to produce 3,5-lutidine along with 3-picoline. acs.orgresearchgate.netresearchgate.net

Once 3,5-lutidine is obtained, the subsequent steps would involve the introduction of the chloro group at the 4-position and the ethyl ester at the 2-position. The chlorination of 3,5-dimethylphenol (B42653) at the 4-position has been reported, suggesting that direct chlorination of a 3,5-dimethylpyridine derivative could be a feasible route. nih.gov Following chlorination, the introduction of the ethyl picolinate moiety could potentially be achieved through a transition metal-catalyzed carboxylation reaction.

Table 2: Synthesis of 3,5-Lutidine from 2-Methyl-1,5-pentanediamine

| Catalyst | Temperature (°C) | Molar Ratio (H₂/Diamine) | Yield of 3,5-Lutidine (%) |

|---|---|---|---|

| gamma-Al₂O₃ | 450 | 20:1 | 15-25 |

| gamma-Al₂O₃/SiO₂ | 475 | 25:1 | 18-28 |

Data adapted from patents on the preparation of 3,5-lutidine. acs.orgresearchgate.net

Catalytic Approaches in Picolinate Synthesis

Catalysis plays a crucial role in the efficient and selective synthesis of highly substituted picolinates. Both transition metal catalysis and organocatalysis offer powerful tools for the construction and functionalization of the picolinate ring system.

Transition metal catalysis is instrumental in facilitating a wide range of transformations for the synthesis and functionalization of pyridine and picolinate derivatives. mdpi.comresearchgate.net Cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful methods for introducing carbon-carbon bonds at specific positions on the pyridine ring. mdpi.com For the synthesis of this compound, a key step could involve the transition metal-catalyzed carboxylation of a 4-chloro-3,5-dimethylpyridine (B123268) intermediate. nih.govmdpi.comnih.govresearchgate.net

For instance, palladium-catalyzed carbonylation reactions are well-established methods for converting aryl halides to the corresponding esters. A plausible synthetic route could involve the synthesis of 2-bromo-4-chloro-3,5-dimethylpyridine, which could then undergo a palladium-catalyzed carbonylation in the presence of ethanol to yield the desired ethyl picolinate.

Furthermore, C-H activation and functionalization have emerged as powerful strategies for the direct introduction of functional groups onto the pyridine ring, thereby reducing the number of synthetic steps. nih.govnih.gov Rhodium(III)-catalyzed C-H activation has been shown to be effective for the synthesis of various heterocyclic compounds, including pyridines. mdpi.com

Organocatalysis has emerged as a powerful and environmentally benign alternative to metal-based catalysis for a wide range of organic transformations. researchgate.net In the context of picolinate synthesis, organocatalytic methods can be employed for the construction of the pyridine ring.

One-pot multicomponent reactions catalyzed by simple organic molecules, such as proline or its derivatives, can provide rapid access to highly functionalized pyridine systems. nih.gov These reactions often proceed through a cascade of reactions, including Knoevenagel condensation, Michael addition, and cyclization/aromatization steps. For example, a multicomponent reaction of an aldehyde, an active methylene (B1212753) compound (such as ethyl cyanoacetate), and a source of ammonia, catalyzed by an organocatalyst, could potentially be designed to construct the substituted picolinate ring.

N-Heterocyclic carbenes (NHCs) have also been shown to be effective organocatalysts for the synthesis of esters from α,β-unsaturated aldehydes and alcohols. nih.govnih.govresearchgate.net This methodology could potentially be adapted for the synthesis of ethyl picolinate derivatives.

Table 3: Comparison of Catalytic Approaches

| Catalytic Method | Advantages | Disadvantages |

|---|---|---|

| Transition Metal Catalysis | High efficiency, broad substrate scope, well-established methods. | Potential for metal contamination in the final product, often requires inert atmosphere. |

| Organocatalysis | Metal-free, often milder reaction conditions, environmentally benign. | May have a more limited substrate scope compared to transition metal catalysis, catalyst loading can be higher. |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals to minimize environmental impact and enhance sustainability. nih.govacs.orgresearchgate.netnorthumbria.ac.uk The synthesis of this compound can be made more environmentally friendly by adopting several green chemistry strategies.

The use of multicomponent reactions is a key principle of green chemistry, as it allows for the construction of complex molecules in a single step, thereby reducing waste and improving atom economy. nih.govnorthumbria.ac.uk Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnorthumbria.ac.uk

The choice of solvent is another critical aspect of green chemistry. The use of greener solvents, such as water, ethanol, or ionic liquids, can replace hazardous organic solvents. acs.orgresearchgate.net In some cases, solvent-free reactions can be developed, further reducing the environmental impact. researchgate.net

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Reactivity and Derivatization of Ethyl 4 Chloro 3,5 Dimethylpicolinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Core

The pyridine ring in ethyl 4-chloro-3,5-dimethylpicolinate is electron-deficient due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by electron-withdrawing groups and bearing a good leaving group.

Reactivity at the Chloro-Substituted Position

The chlorine atom at the C4 position of the pyridine ring is the most reactive site for nucleophilic attack. This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom and the ester group, which stabilize the intermediate Meisenheimer complex formed during the SNAr reaction. The chloro group is a good leaving group, readily displaced by a variety of nucleophiles.

This reactivity is widely exploited in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. For instance, this compound serves as a key intermediate in the synthesis of certain fungicides. In these synthetic routes, the chloro group is typically displaced by oxygen, nitrogen, or sulfur-based nucleophiles to introduce new functionalities.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions at the C4 Position

| Nucleophile | Reagent Example | Product Type |

| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | 4-Alkoxy-3,5-dimethylpicolinate |

| Amines | Ammonia (B1221849) (NH₃), primary/secondary amines | 4-Amino-3,5-dimethylpicolinate derivatives |

| Thiols | Sodium thiomethoxide (NaSCH₃) | 4-(Methylthio)-3,5-dimethylpicolinate |

Site-Selective Transformations of Ester and Methyl Groups

While the C4 position is the primary site for nucleophilic attack, the reactivity of the ester and methyl groups can also be influenced by the reaction conditions. However, selective transformations of the methyl groups on the pyridine core in the presence of the other reactive sites are challenging and not extensively documented for this specific molecule. In general, the methyl groups on a pyridine ring are relatively unreactive towards nucleophiles. Their transformation would typically require radical conditions or oxidation to the corresponding carboxylic acids, which would likely also affect the ester group.

Electrophilic Substitution Pathways on the Picolinate (B1231196) Ring

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the nitrogen atom, which withdraws electron density from the ring. quora.com This deactivation is further intensified by the presence of the electron-withdrawing ester group in this compound. Furthermore, under the acidic conditions often required for EAS reactions, the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

If an electrophilic substitution were to occur, it would be expected to take place at the C3 or C5 positions (relative to the nitrogen), which are the least deactivated positions in the pyridine ring. quora.comquimicaorganica.org However, in this molecule, these positions are already substituted with methyl groups. The remaining open position is C6, which is highly deactivated. Consequently, direct electrophilic substitution on the pyridine ring of this compound is highly unfavorable and not a common pathway for its derivatization. To achieve substitution, activation of the ring, for example, through N-oxidation, would likely be necessary. wikipedia.org

Transformations Involving the Ester Functionality

The ethyl ester group at the C2 position is a key functional handle for a variety of chemical transformations.

Hydrolysis and Transesterification Reactions

The ester group can undergo hydrolysis to the corresponding carboxylic acid, 4-chloro-3,5-dimethylpicolinic acid, under either acidic or basic conditions. This transformation is a common step in the synthesis of derivatives where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation.

Transesterification, the conversion of one ester to another, can also be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This allows for the modification of the ester group to modulate the physical and chemical properties of the molecule.

Reductions and Other Ester Modifications

The ester group can be reduced to a primary alcohol, (4-chloro-3,5-dimethylpyridin-2-yl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as milder reagents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters. quora.compearson.comrsc.orggoogle.com The resulting hydroxymethyl group can then be further functionalized.

Table 2: Common Transformations of the Ester Functionality

| Reaction | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid |

| Transesterification | R'OH, H⁺ or R'O⁻ | New ester |

| Reduction | LiAlH₄ | Primary alcohol |

Metalation and Cross-Coupling Reactions of Picolinates

The chloro-picolinate scaffold of this compound is amenable to several palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond.

Suzuki, Stille, and Negishi Coupling Applications

While specific studies detailing the Suzuki, Stille, and Negishi couplings of this compound are not extensively documented in publicly available literature, the reactivity of similar 4-chloropyridine (B1293800) derivatives provides a strong indication of its potential in these transformations.

Suzuki Coupling: This reaction involves the coupling of the chloro-picolinate with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is widely used for the formation of biaryl and aryl-heteroaryl structures. For related 4-chloropyridines, catalysts such as Pd(PPh₃)₄ and a variety of bases and solvents have been employed to achieve good to excellent yields. It is anticipated that this compound would readily participate in Suzuki couplings with various aryl- and heteroarylboronic acids.

Stille Coupling: The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner. A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents. Although concerns about the toxicity of tin byproducts exist, this method remains a powerful tool for C-C bond formation. It is expected that this compound would react with a range of organostannanes under standard Stille conditions, which typically involve a palladium catalyst such as Pd(PPh₃)₄.

Negishi Coupling: In the Negishi coupling, an organozinc reagent is used to transfer an organic group to the palladium center. wikipedia.org Organozinc reagents are generally more reactive than their boron and tin counterparts, which can be advantageous for less reactive substrates. orgsyn.org The reaction often proceeds under mild conditions and with high stereospecificity. The coupling of this compound with various organozinc reagents would likely proceed efficiently in the presence of a suitable palladium or nickel catalyst. wikipedia.org

A representative table of potential cross-coupling reactions for this compound, based on analogous systems, is presented below.

| Coupling Reaction | Organometallic Reagent | Catalyst (Example) | Base (Example) | Solvent (Example) | Expected Product |

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Ethyl 4-aryl-3,5-dimethylpicolinate |

| Stille | Aryltributylstannane | Pd(PPh₃)₄ | - | Dioxane | Ethyl 4-aryl-3,5-dimethylpicolinate |

| Negishi | Arylzinc Chloride | PdCl₂(dppf) | - | THF | Ethyl 4-aryl-3,5-dimethylpicolinate |

Amination Reactions on the Chloro-Picolinate Scaffold

The introduction of a nitrogen-based nucleophile at the 4-position of the this compound scaffold is a key transformation for accessing a variety of important compounds, particularly those with potential biological activity. This can be achieved through palladium-catalyzed methods like the Buchwald-Hartwig amination.

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling an amine with an aryl or heteroaryl halide. wikipedia.org The reaction is catalyzed by a palladium complex, typically in the presence of a bulky phosphine (B1218219) ligand and a strong base. wikipedia.org It is highly versatile, accommodating a wide range of primary and secondary amines. The application of Buchwald-Hartwig amination to this compound would provide a direct route to 4-amino-3,5-dimethylpicolinate derivatives. The choice of ligand is often crucial for achieving high yields and can be tailored to the specific amine being used.

Below is a data table illustrating potential Buchwald-Hartwig amination reactions with this compound, based on established protocols for similar substrates.

| Amine | Catalyst (Example) | Ligand (Example) | Base (Example) | Solvent (Example) | Expected Product |

| Primary Aliphatic Amine | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Ethyl 4-(alkylamino)-3,5-dimethylpicolinate |

| Secondary Aliphatic Amine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | Ethyl 4-(dialkylamino)-3,5-dimethylpicolinate |

| Primary Arylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | Ethyl 4-(arylamino)-3,5-dimethylpicolinate |

Applications of Ethyl 4 Chloro 3,5 Dimethylpicolinate As a Key Synthetic Intermediate

Role in Pharmaceutical Intermediate Synthesis

The utility of Ethyl 4-chloro-3,5-dimethylpicolinate as a precursor is most notably demonstrated in the potential pathways for synthesizing active pharmaceutical ingredients (APIs). The substituted pyridine (B92270) core is a common motif in many drug molecules, and this compound provides a convenient starting point for accessing these structures.

Omeprazole, the first-in-class proton pump inhibitor (PPI), is a widely used medication for treating acid-related gastrointestinal disorders. Its structure consists of a benzimidazole (B57391) moiety linked to a substituted pyridine ring. The key pyridine intermediate required for its synthesis is 2-chloromethyl-3,5-dimethyl-4-methoxypyridine. google.com While traditional syntheses of this intermediate often start from precursors like 2,3,5-collidine, a hypothetical, multi-step pathway can be proposed starting from this compound. google.comgoogle.com

This potential synthetic route leverages the distinct reactivity of the functional groups on the picolinate (B1231196) ring. The pathway would involve three primary transformations:

Nucleophilic Aromatic Substitution (SNAr): The 4-chloro position on the electron-deficient pyridine ring is susceptible to attack by nucleophiles. Treatment with sodium methoxide (B1231860) would replace the chlorine atom with a methoxy (B1213986) group.

Ester Reduction: The ethyl ester group can be reduced to a primary alcohol (a hydroxymethyl group) using a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄) or a milder reagent like Sodium Borohydride (B1222165) (NaBH₄) under specific conditions. google.com

Chlorination: The resulting hydroxymethyl group can then be converted to the required chloromethyl group via treatment with a chlorinating agent like thionyl chloride (SOCl₂). chemicalbook.com

This sequence transforms this compound into the crucial pyridine intermediate for Omeprazole.

Table 1: Hypothetical Synthetic Pathway to Omeprazole Intermediate

| Step | Starting Material | Reagent(s) | Product | Transformation |

|---|---|---|---|---|

| 1 | This compound | Sodium Methoxide (NaOMe) | Ethyl 4-methoxy-3,5-dimethylpicolinate | Nucleophilic Substitution |

| 2 | Ethyl 4-methoxy-3,5-dimethylpicolinate | e.g., LiAlH₄ | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | Ester Reduction |

The synthetic logic applied to the Omeprazole pathway can be extended to other proton pump inhibitors (PPIs). Drugs such as Lansoprazole, Pantoprazole, and Rabeprazole are all structural analogs of Omeprazole, featuring variously substituted pyridine rings. rsc.orgchemicalbook.com The core pyridine scaffold of this compound can, in principle, be modified through similar sequences of nucleophilic substitution and functional group interconversion to generate the specific pyridine intermediates required for these other APIs. For instance, by selecting different nucleophiles (e.g., other alkoxides), the substituent at the 4-position can be varied, providing a potential route to a diverse library of PPI backbones.

Beyond the class of proton pump inhibitors, substituted chloropicolinates are recognized as valuable building blocks for other types of APIs. For example, the related compound Ethyl 4-chloropicolinate has been identified as a reactant in the synthesis of potent and selective inhibitors of the transforming growth factor-β (TGF-β) type I receptor, ALK5, which is a target in oncology research. usbio.net This demonstrates the broader utility of the chloropicolinate scaffold. The presence of the chloro and ester groups on this compound allows for orthogonal chemical modifications, making it a potentially valuable intermediate for creating diverse molecular libraries in drug discovery campaigns targeting various biological pathways.

Synthetic Building Block for Picolinate-Based Scaffolds

The reactivity of this compound makes it an excellent foundational molecule for constructing a wide range of more complex, functionalized pyridine derivatives.

The two primary reactive sites on this compound—the C4-chloro substituent and the C2-ester group—can be selectively targeted to introduce new functional groups.

Reactions at the C4-Position: The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates nucleophilic aromatic substitution (SNAr) at the C4 position. rsc.orgmasterorganicchemistry.comlibretexts.org This allows the chlorine atom to be displaced by a variety of nucleophiles. Furthermore, the chloro group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with aryl or vinyl boronic acids. libretexts.orgorganic-chemistry.orgresearchgate.net

Reactions at the C2-Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation. Alternatively, as noted previously, the ester can be reduced to a primary alcohol, providing another point for further functionalization.

Table 2: Key Functionalization Reactions

| Reaction Type | Target Site | Typical Reagents | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Aromatic Substitution | C4-Chloro | R-O⁻ (alkoxides), R-S⁻ (thiolates), R₂NH (amines) | Ether, Thioether, Amine |

| Suzuki-Miyaura Coupling | C4-Chloro | R-B(OH)₂, Pd catalyst, Base | Aryl, Vinyl, or Alkyl group |

| Ester Hydrolysis | C2-Ester | NaOH or KOH, then H₃O⁺ | Carboxylic Acid |

This compound is part of a broader class of substituted chloropicolinate esters that are important in synthetic chemistry. By varying the methylation pattern on the pyridine ring or altering the alcohol portion of the ester, a wide array of structural analogs can be generated. These analogs are useful for structure-activity relationship (SAR) studies in drug discovery, where small changes to a molecule's structure can significantly impact its biological activity. The synthetic methods used to prepare and modify this compound can often be adapted for the synthesis of these related compounds.

Table 3: Examples of Structurally Related Picolinate Analogs

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| Methyl 4-chloro-5-methylpicolinate | C₈H₈ClNO₂ | 1104455-41-5 |

| Methyl 4-chloro-5,6-dimethylpicolinate | C₉H₁₀ClNO₂ | 1842396-44-4 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Omeprazole |

| 2-chloromethyl-3,5-dimethyl-4-methoxypyridine |

| 2,3,5-collidine |

| Sodium methoxide |

| Ethyl 4-methoxy-3,5-dimethylpicolinate |

| Lithium Aluminum Hydride |

| Sodium Borohydride |

| (4-methoxy-3,5-dimethylpyridin-2-yl)methanol |

| Thionyl chloride |

| Lansoprazole |

| Pantoprazole |

| Rabeprazole |

| Ethyl 4-chloropicolinate |

| Methyl 4-chloro-5-methylpicolinate |

| Methyl 4-chloro-5,6-dimethylpicolinate |

Lack of Publicly Available Research Hinders Agrochemical Application Analysis of this compound

Despite a comprehensive search of scientific and patent literature, there is currently no publicly available, verifiable information detailing the specific applications of this compound as a key synthetic intermediate in the development of agrochemicals. Extensive database queries, including those aimed at identifying its use as a precursor in the synthesis of herbicides, fungicides, or insecticides, did not yield any specific research findings, synthetic pathways, or data that would allow for a thorough analysis of its potential contributions to agrochemical intermediate development.

The investigation sought to identify established or emerging roles of this picolinate derivative, focusing on how its distinct chemical structure—featuring a chlorinated pyridine ring with methyl and ethyl ester functional groups—might be utilized to build more complex, biologically active molecules for crop protection. Typically, compounds of this nature serve as versatile scaffolds. The chlorine atom at the 4-position on the pyridine ring, for instance, would be an expected site for nucleophilic substitution reactions, a common strategy in the synthesis of many active agrochemical ingredients. The ester group could also be hydrolyzed or otherwise modified to create derivatives with different properties.

However, the search did not uncover any patents or peer-reviewed papers that explicitly name this compound as a starting material or intermediate in the production of a named agrochemical product. Consequently, it is not possible to construct data tables on reaction yields, detail specific synthetic routes, or provide research-backed examples of its application in this field.

This absence of information suggests several possibilities: the compound's role as an agrochemical intermediate may be proprietary and not disclosed in public-domain literature; it may be a relatively new compound whose applications are still under investigation and not yet published; or its primary applications may lie in fields other than agriculture. Without accessible data, a scientifically accurate and detailed discussion on its potential contributions to agrochemical development cannot be provided at this time.

Computational Chemistry and Theoretical Investigations of Ethyl 4 Chloro 3,5 Dimethylpicolinate

Electronic Structure Analysis via Density Functional Theory (DFT) Calculations

DFT calculations are fundamental to understanding the electronic nature of a molecule. They provide a basis for analyzing molecular orbitals and the distribution of electron density, which are crucial for predicting reactivity and intermolecular interactions.

Molecular Orbital Analysis

A molecular orbital (MO) analysis for Ethyl 4-chloro-3,5-dimethylpicolinate would involve the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are key indicators of a molecule's ability to donate or accept electrons. For instance, the HOMO energy is related to the ionization potential, while the LUMO energy is related to the electron affinity. The HOMO-LUMO energy gap is a critical parameter for determining the chemical stability and reactivity of the molecule. Without specific studies on this compound, no data on its HOMO-LUMO gap or orbital compositions can be presented.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the charge distribution on the molecular surface. It is an invaluable tool for identifying electrophilic and nucleophilic sites within a molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) signify electron-deficient areas prone to nucleophilic attack. For this compound, an ESP map would highlight the electronegative chlorine and oxygen atoms as potential sites for interaction with electrophiles, and the electropositive regions of the aromatic ring and alkyl groups. However, no such computational maps have been published.

Prediction of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. These predictions are instrumental in the interpretation of experimental spectra and the structural elucidation of new compounds.

Theoretical calculations of NMR chemical shifts for this compound would provide valuable information for confirming its structure. Similarly, the prediction of its vibrational frequencies (infrared and Raman spectra) would allow for the assignment of specific vibrational modes to the observed spectral bands. The absence of such computational studies means that no theoretical spectroscopic data can be tabulated or discussed.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways allows for the investigation of reaction mechanisms at a molecular level. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility of a proposed reaction and identify the rate-determining steps. For this compound, this could involve modeling its synthesis or its reactivity in various chemical transformations. Such studies would provide crucial insights into its chemical behavior, but they have not been reported.

Conformational Analysis and Stereochemical Implications

Many molecules can exist in different spatial arrangements, known as conformations. Conformational analysis involves identifying the most stable conformers and the energy barriers between them. For a flexible molecule like this compound, which contains rotatable bonds in its ethyl ester group, a conformational analysis would be necessary to understand its preferred three-dimensional structure. This, in turn, influences its physical and biological properties. To date, no computational studies on the conformational landscape of this compound are available.

Future Research Directions and Perspectives on Ethyl 4 Chloro 3,5 Dimethylpicolinate

Development of Novel and Sustainable Synthetic Methodologies

The progression of synthetic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. Future research on Ethyl 4-chloro-3,5-dimethylpicolinate will likely focus on developing synthetic routes that align with these principles.

Key areas of investigation include:

Catalytic C-H Activation: Moving away from traditional multi-step syntheses that require pre-functionalized starting materials, direct C-H activation/functionalization of simpler pyridine (B92270) precursors offers a more atom-economical approach.

One-Pot and Domino Reactions: Designing reaction sequences where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly improve efficiency. Research into domino reactions of cyclic sulfamidate imines with α-ketocarbonyls to form substituted picolinates provides a template for such strategies. organic-chemistry.org

Eco-Friendly Solvents and Catalysts: The exploration of reactions in greener solvents, such as water or bio-based solvents, or under solvent-free conditions, is a critical goal. organic-chemistry.org Furthermore, replacing stoichiometric reagents with highly efficient and recyclable catalysts (e.g., base metal catalysts instead of precious metals) is a priority.

Biocatalysis: The use of enzymes to perform selective transformations on the picolinate (B1231196) structure could offer unparalleled selectivity under mild conditions, as demonstrated in the synthesis of other complex molecules like ethyl (R)-4-chloro-3-hydroxybutyrate. nih.gov

| Aspect | Traditional Approach | Future Sustainable Approach | Potential Benefits |

| Starting Materials | Multi-step synthesis from pre-functionalized rings | Direct functionalization of simpler pyridine precursors | Higher atom economy, reduced synthetic steps |

| Reaction Type | Stepwise functional group introduction | One-pot domino or tandem reactions | Increased efficiency, less solvent waste, time savings |

| Catalysis | Stoichiometric reagents, precious metal catalysts | Recyclable base metal catalysts, biocatalysis | Lower cost, reduced environmental impact, high selectivity |

| Solvents | Halogenated organic solvents | Water, supercritical fluids, ionic liquids, or solvent-free conditions | Improved safety, reduced pollution |

Exploration of Unconventional Reactivity Patterns

The existing functional groups on this compound provide known handles for chemical reactions. However, future research will aim to uncover and exploit less obvious, or "unconventional," reactivity to forge new molecular connections and structures.

Selective C-H Functionalization: While the chloro group is a prime site for cross-coupling, future work could focus on the selective activation of the C-H bonds of the two methyl groups or the pyridine ring itself. The picolinamide (B142947) functional group, a close relative of the picolinate ester, is known to be an effective directing group for C–H functionalization reactions, suggesting that the ester moiety could be leveraged for similar transformations. researchgate.net

Activation of the Chloro Substituent: Beyond standard nucleophilic aromatic substitution or cross-coupling reactions, exploring novel catalytic cycles for activating the C-Cl bond could lead to new transformations. This includes photoredox or electrochemical methods that can generate highly reactive intermediates under mild conditions.

Ring Distortion and Rearrangement: Investigating the behavior of the picolinate ring under high-energy conditions (e.g., photochemistry, high pressure) or with highly reactive reagents could lead to skeletal rearrangements, providing access to novel heterocyclic scaffolds that are otherwise difficult to synthesize. Kinetic studies on related phenyl picolinates show that the pyridine nitrogen significantly influences reactivity, a factor that can be exploited in designing new reactions. koreascience.kr

Design and Synthesis of Advanced Picolinate Architectures with Tunable Properties

A major frontier in materials science and medicinal chemistry is the creation of molecules and materials with precisely controlled, or "tunable," properties. This compound serves as an excellent scaffold for building such advanced architectures.

Functional Polymers: The picolinate can be functionalized into a monomer and incorporated into polymers. By carefully selecting co-monomers or through post-polymerization modification, materials with tunable thermal, optical, or mechanical properties could be developed. mdpi.commdpi.com For example, the picolinate unit could act as a ligand to bind metal ions, creating cross-linked polymer networks or metallopolymers with responsive behaviors.

Metal-Organic Frameworks (MOFs) and Coordination Polymers: The picolinate moiety is an effective metal-binding group. researchgate.net Saponification of the ethyl ester to the corresponding carboxylic acid would yield a ligand capable of forming coordination polymers and MOFs. The methyl and chloro substituents would decorate the pores of the resulting framework, allowing for the tuning of properties like gas adsorption, guest recognition, and catalytic activity.

Supramolecular Assemblies: The pyridine nitrogen allows for hydrogen bonding and other non-covalent interactions. This can be exploited to design self-assembling systems, liquid crystals, or organogels where the organization and properties are directed by these weak interactions. The design of advanced nanocatalysts often involves the precise arrangement of components to achieve synergetic effects, a principle applicable to architectures derived from this picolinate. nih.gov

| Architecture Type | Derived From this compound | Tunable Property | Potential Application |

| Functional Polymers | Monomers for polymerization | Lower Critical Solution Temperature (LCST), mechanical strength, ion-binding capacity nih.govnih.gov | Smart hydrogels, responsive coatings, separation membranes |

| Metal-Organic Frameworks (MOFs) | Picolinic acid ligand (after hydrolysis) | Pore size, surface chemistry, catalytic activity | Gas storage, chemical separations, heterogeneous catalysis |

| Coordination Complexes | Picolinate ligand | Redox potential, luminescence, magnetic properties | Homogeneous catalysis, chemical sensing, molecular electronics |

Integration with Automated Synthesis and Flow Chemistry Platforms

The shift from traditional batch synthesis to continuous flow and automated platforms offers significant advantages in terms of reproducibility, safety, scalability, and speed of discovery. This compound and its derivatives are well-suited for this technological transition.

Continuous Flow Synthesis: The synthesis of the picolinate itself, as well as its subsequent derivatization, can be translated to flow chemistry systems. beilstein-journals.org Flow reactors offer superior control over reaction parameters like temperature and mixing, which is particularly beneficial for highly exothermic or fast reactions. This approach can improve yield and purity while minimizing hazardous waste. The synthesis of pyridine-oxazoline (PyOX) ligands in flow highlights the potential for creating complex chiral structures using this technology. rsc.org

Automated Reaction Optimization: By integrating flow reactors with automated sampling and in-line analytical techniques (e.g., HPLC, NMR), reaction conditions can be optimized rapidly using algorithms. researchgate.net This high-throughput experimentation can accelerate the discovery of new reactions and efficient synthetic protocols for picolinate derivatives.

On-Demand Library Synthesis: Automated platforms can be used to generate libraries of diverse picolinate derivatives by systematically varying reaction partners in a flow setup. This is invaluable for medicinal chemistry and materials discovery programs, where large numbers of related compounds need to be synthesized and screened efficiently. syrris.comacs.org

Expanding Its Role as a Precursor in Diverse Chemical Fields

A chemical precursor is a compound that serves as a starting point for the synthesis of other valuable substances. ravimiamet.eeincb.org The unique combination of functional groups on this compound makes it a promising precursor for a wide array of target molecules.

Medicinal Chemistry: The pyridine core is a common feature in many pharmaceuticals. The picolinate can serve as a key building block for synthesizing complex drug candidates. For instance, picolinate-containing metal complexes have been investigated for their cytotoxic activities against cancer cell lines. nih.gov The substituents on the ring allow for fine-tuning of properties like solubility, lipophilicity, and metabolic stability.

Agrochemicals: Many successful herbicides and pesticides are based on the pyridine scaffold. The chloro- and methyl-substituted pattern of this picolinate could be a starting point for the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: As a precursor to ligands, monomers, or functional building blocks, the picolinate can be used to create advanced materials. This includes the development of novel catalysts, electronic materials (e.g., for organic light-emitting diodes, OLEDs), and specialized polymers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Ethyl 4-chloro-3,5-dimethylpicolinate, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : The compound can be synthesized via esterification of 4-chloro-3,5-dimethylpicolinic acid using ethanol under acidic catalysis (e.g., H₂SO₄). Optimization involves controlling reaction temperature (70–90°C), stoichiometric excess of ethanol, and monitoring via TLC or HPLC. Post-synthesis purification by recrystallization or column chromatography is critical. For related compounds, phosgene-mediated chloroformate formation (e.g., with pyridine as a base) has been employed, suggesting analogous strategies for derivatives . Yield improvements may require inert atmospheres (N₂) to minimize side reactions, as demonstrated in palladium-catalyzed coupling protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- ¹H/¹³C NMR : Identify ester (COOEt) signals (δ ~4.3 ppm for CH₂, ~1.3 ppm for CH₃) and aromatic protons (δ 7–8 ppm). Chlorine and methyl substituents induce distinct splitting patterns.

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl vibrations (550–850 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak (M⁺) at m/z corresponding to C₁₀H₁₂ClNO₂. Fragmentation patterns should align with loss of ethoxy (–OEt) or methyl groups.

Refer to NMR data for structurally similar compounds, such as biphenyl derivatives .

Q. What are the key physicochemical properties (e.g., solubility, logP) of this compound, and how can they be experimentally determined?

- Methodological Answer :

- LogP : Determine via reverse-phase HPLC using a calibrated octanol-water partition model.

- Solubility : Perform gravimetric analysis in solvents (e.g., ethanol, DMSO, hexane) at 25°C.

- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods.

Computational tools (e.g., Hammett equation for pKa prediction) can guide experimental design, as shown for 4-chloro-3,5-dimethylphenol derivatives .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, HOMO-LUMO gaps, and transition states. For example, the chloro substituent’s electron-withdrawing effect may activate the pyridine ring toward Suzuki-Miyaura coupling. Compare computational results with experimental kinetic data (e.g., reaction rates with Pd(PPh₃)₄ catalysts ). Validate predictions using Hammett parameters, as applied to phenol derivatives .

Q. How do crystal packing interactions influence the solid-state stability of this compound, and what crystallographic parameters should be prioritized in refinement?

- Methodological Answer : X-ray crystallography (e.g., SHELXL refinement ) reveals intermolecular interactions (C–H⋯O, π-π stacking). Prioritize:

- Dihedral Angles : Between aromatic rings and substituents (e.g., 59.8° for chloro-phenyl groups in related structures ).

- Hydrogen Bonding : Measure donor-acceptor distances (<3.0 Å) and angles (>120°).

- Thermal Parameters (B-factors) : Assess disorder (e.g., ethyl group occupancy in ). Use R₁ and wR₂ values to evaluate refinement quality, as in monoclinic systems .

Q. How should researchers address discrepancies between theoretical predictions and experimental data in the reactivity of this compound derivatives?

- Methodological Answer :

- Error Analysis : Quantify uncertainties in computational models (e.g., basis set limitations) and experimental measurements (e.g., NMR integration errors).

- Statistical Validation : Apply Student’s t-test or ANOVA to compare predicted vs. observed reaction yields.

- Sensitivity Testing : Vary input parameters (e.g., solvent polarity in DFT simulations) to identify critical variables.

Reference frameworks for data analysis, such as those in extended essays, emphasize systematic error evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.